molecular formula C20H14BrClN4O2 B283543 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide

Cat. No. B283543
M. Wt: 457.7 g/mol
InChI Key: FRVOTFISYMIKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide is a chemical compound used in scientific research for its unique properties. This compound is classified as a benzotriazole derivative and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents its activity. CK2 is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by this compound leads to the disruption of these processes and can result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of CK2 in various cell types, including cancer cells, fibroblasts, and lymphocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide in lab experiments is its specificity for CK2. This compound is highly selective for CK2 and does not affect the activity of other protein kinases. This makes it an ideal tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide in scientific research. One direction is the investigation of the effects of CK2 inhibition on the immune system. CK2 is known to play a role in the regulation of immune cell function, and inhibition of CK2 activity by this compound could have implications for the treatment of autoimmune diseases. Another direction is the investigation of the effects of CK2 inhibition on metabolic pathways. CK2 has been shown to regulate various metabolic pathways, and inhibition of CK2 activity by this compound could have implications for the treatment of metabolic disorders. Finally, the development of more potent and selective CK2 inhibitors based on the structure of this compound is an area of active research.

Synthesis Methods

The synthesis of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide has been achieved through various methods. One of the most common methods is the reaction of 3-bromo-4-methoxybenzoic acid with 6-chloro-2-phenylbenzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields the desired compound in moderate to good yields.

Scientific Research Applications

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methoxybenzamide has been extensively used in scientific research for its unique properties. It is known to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and proliferation. This compound has been used in various studies to investigate the role of CK2 in cancer and other diseases. It has also been used in studies to investigate the effects of CK2 inhibition on cell signaling pathways and gene expression.

properties

Molecular Formula

C20H14BrClN4O2

Molecular Weight

457.7 g/mol

IUPAC Name

3-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C20H14BrClN4O2/c1-28-19-8-7-12(9-14(19)21)20(27)23-16-11-18-17(10-15(16)22)24-26(25-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27)

InChI Key

FRVOTFISYMIKJP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.